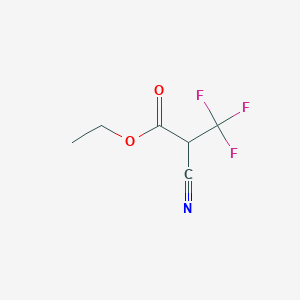

Ethyl 2-cyano-3,3,3-trifluoropropanoate

Descripción

Propiedades

Número CAS |

97821-48-2 |

|---|---|

Fórmula molecular |

C6H6F3NO2 |

Peso molecular |

181.11 g/mol |

Nombre IUPAC |

ethyl 2-cyano-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C6H6F3NO2/c1-2-12-5(11)4(3-10)6(7,8)9/h4H,2H2,1H3 |

Clave InChI |

VGCOBPGLKQTVGW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C#N)C(F)(F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl Trifluoropyruvate (Ethyl 2-Oxo-3,3,3-Trifluoropropanoate)

Molecular Formula : C₅H₅F₃O₃ | Molecular Weight : 170.09 g/mol

Key Differences :

- Functional Group: Contains a ketone (C=O) instead of a cyano group.

- Reactivity : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions) rather than cycloadditions.

- Applications : Used in ketone-based syntheses, such as trifluoromethylated alcohols or heterocycles.

| Property | Ethyl 2-Cyano-3,3,3-Trifluoropropanoate | Ethyl Trifluoropyruvate |

|---|---|---|

| Electrophilicity | Higher (cyano + CF₃) | Moderate (CF₃ only) |

| Common Reactions | Cycloadditions, insertions | Nucleophilic additions |

| Stability | Enhanced by dual EWG | Moderate |

Ethyl 2-Amino-3,3,3-Trifluoropropanoate Hydrochloride

Molecular Formula: C₅H₈F₃NO₂·HCl | Molecular Weight: 207.58 g/mol Key Differences:

- Functional Group: Amino group (-NH₂) replaces the cyano group.

- Reactivity: Nucleophilic due to the amino group, enabling peptide couplings or Schiff base formations.

- Applications: Precursor for trifluoromethylated amino acids or pharmaceuticals.

| Property | This compound | Ethyl 2-Amino Derivative |

|---|---|---|

| Electronic Character | Electrophilic | Nucleophilic |

| Solubility | Lower in polar solvents | Higher (hydrochloride salt) |

| Bioactivity Potential | Limited data | High (amino acid analog) |

Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)Phenyl]Prop-2-Enoate

Molecular Formula: C₁₃H₁₀F₃NO₃ | Molecular Weight: 297.22 g/mol Key Differences:

- Reactivity : Extended conjugation enables Michael additions or Diels-Alder reactions.

- Applications : Likely used in agrochemicals or materials science due to aromaticity.

| Property | This compound | Aryl-Substituted Analog |

|---|---|---|

| Steric Effects | Minimal | Significant |

| Conjugation | Localized | Extended |

| Industrial Use | Academic synthesis | Agrochemicals/pharma |

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

Molecular Formula : C₁₁H₁₁FO₃ | Molecular Weight : 210.20 g/mol

Key Differences :

- Substituents: Fluoro and phenyl groups instead of cyano and CF₃.

- Reactivity : The α-fluoro ketone participates in aldol condensations or fluorination reactions.

- Applications : Intermediate for fluorinated pharmaceuticals or materials.

| Property | This compound | Fluoro-Ketone Analog |

|---|---|---|

| Fluorine Positioning | β-CF₃ | α-F, β-phenyl |

| Synthetic Utility | Cyclizations | Aldol reactions |

| Stability | High (EWG) | Moderate |

Data Tables

Table 1: Physical and Chemical Properties

Q & A

Q. Key Data :

| Parameter | Typical Value |

|---|---|

| Yield | 60-75% (after purification) |

| Purity (HPLC) | ≥96% |

Basic: How is the molecular structure of this compound characterized experimentally?

- NMR : NMR shows a singlet for the -CF group at δ -63 to -65 ppm. NMR confirms the ethyl ester (triplet at δ 1.3 ppm for CH, quartet at δ 4.2 ppm for CH) .

- Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 195 [M+H] .

- XRD : Crystallographic data (if available) confirm bond angles and spatial arrangement of the cyano and trifluoromethyl groups .

Basic: What are the common reactivity patterns of this compound in organic synthesis?

- Ester Hydrolysis : Reacts with aqueous NaOH to form 2-cyano-3,3,3-trifluoropropanoic acid, a precursor for amide coupling .

- Nucleophilic Substitution : The cyano group participates in Strecker synthesis or reacts with Grignard reagents to form α-aminonitriles .

- Cyclization : Under thermal conditions (150–180°C), it forms trifluoromethylated heterocycles (e.g., pyrazoles) via [3+2] cycloaddition .

Advanced: What mechanistic insights explain unexpected products like cyclopropenes in reactions involving this compound?

Reactions with alkynes (e.g., diphenylacetylene) at elevated temperatures (180°C) may bypass pyrazole formation due to:

- Transition-State Stabilization : The electron-withdrawing -CF group stabilizes a carbene intermediate, favoring cyclopropene formation via [2+1] cycloaddition .

- Kinetic vs. Thermodynamic Control : Lower temperatures (80–100°C) favor pyrazoles, while higher temperatures shift selectivity toward cyclopropenes .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated analogs?

Discrepancies in enzyme inhibition data (e.g., IC variability) arise from:

- Structural Isomerism : this compound vs. ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride show divergent binding modes due to the cyano group’s electronegativity .

- Assay Conditions : pH-dependent protonation of the cyano group alters interactions with catalytic residues. Standardize assays at pH 7.4 (physiological buffer) .

Advanced: What strategies optimize reaction yields for trifluoromethylated intermediates?

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates in nucleophilic substitutions .

- Catalysis : Pd(OAc)/Xantphos systems enhance cross-coupling efficiency with aryl halides (yield improvement: 20–30%) .

- Microwave Assistance : Reduces reaction time from 24h to 2h for cyclization steps (e.g., 150°C, 300W) .

Advanced: How does the -CF3_33 group influence the compound’s electronic properties and reactivity?

- Electron-Withdrawing Effect : The -CF group reduces electron density at the α-carbon (cyano-adjacent), increasing susceptibility to nucleophilic attack. Hammett σ value: +0.43 .

- Lipophilicity : LogP increases by ~1.2 compared to non-fluorinated analogs, enhancing membrane permeability in biological assays .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC Challenges : Co-elution of trifluoropropionic acid (common byproduct) with the product. Use a gradient elution (5→60% acetonitrile in 20 min) and UV detection at 210 nm .

- Mass Detection Limits : LC-MS/MS (MRM mode) improves sensitivity for low-abundance impurities (LOQ: 0.1%) .

Basic: What are the thermal stability thresholds for this compound?

- Decomposition Onset : Observed at ~150°C via TGA, with major mass loss at 200°C (release of HF and CO) .

- Storage Recommendations : Store at 2–8°C under inert gas (Ar/N) to prevent hydrolysis .

Advanced: How do fluorinated analogs compare in enzyme inhibition assays?

| Compound | Target Enzyme | IC (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | Carbonic Anhydrase IX | 0.45 ± 0.12 | 12.3 (vs. CA-II) |

| Ethyl 2-amino-3,3,3-trifluoropropanoate | Dihydrofolate Reductase | 1.8 ± 0.3 | 3.1 (vs. thymidylate synthase) |

| Non-fluorinated analog | Carbonic Anhydrase IX | 5.6 ± 1.1 | 1.8 |

Note : Fluorination enhances potency and selectivity due to improved hydrophobic interactions and reduced off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.